2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide

Catalog No.
S3497642
CAS No.
1067175-36-3
M.F
C27H41N2OP
M. Wt
440.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1...

CAS Number

1067175-36-3

Product Name

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide

IUPAC Name

2-dicyclohexylphosphanyl-N,N-di(propan-2-yl)indole-1-carboxamide

Molecular Formula

C27H41N2OP

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C27H41N2OP/c1-20(2)28(21(3)4)27(30)29-25-18-12-11-13-22(25)19-26(29)31(23-14-7-5-8-15-23)24-16-9-6-10-17-24/h11-13,18-21,23-24H,5-10,14-17H2,1-4H3

InChI Key

FDXSDIWDTPDIQJ-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)N1C2=CC=CC=C2C=C1P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC(C)N(C(C)C)C(=O)N1C2=CC=CC=C2C=C1P(C3CCCCC3)C4CCCCC4

Molecular Structure Analysis

The key features of Amidole-Phos's structure include:

  • Indole core: The indole ring system is a bicyclic aromatic system known for its presence in various biologically active molecules.
  • Dicyclohexylphosphino group: This bulky group likely contributes to the steric properties of the molecule, potentially influencing its reactivity in catalysis.
  • N,N-disubstituted amide functionality: The presence of two methyl groups (represented as "1-methylethyl" in the name) on the amide nitrogen might affect the electronic properties of the molecule.

Chemical Reactions Analysis

The primary application of Amidole-Phos reported in scientific research is its role as a ligand in Suzuki-Miyaura coupling reactions. This reaction type is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl halide or vinyl halide to form a carbon-carbon bond.

A study by Ishiyama et al. (2008) demonstrated the effectiveness of Amidole-Phos as a ligand in Suzuki-Miyaura couplings of various aryl chlorides with phenylboronic acid at low catalyst loadings (0.1 mol%) []. The reaction showed good yields for a variety of substrates, highlighting Amidole-Phos's potential for efficient aryl chloride activation.

Balanced chemical equation for a representative Suzuki-Miyaura coupling using Amidole-Phos:

ArCl + PhB(OH)2 + Pd(Amidole-Phos)Cl_2 → Ar-Ph + B(OH)3 + PdCl_2 (where Ar is an aryl group and Ph is phenyl)


Physical And Chemical Properties Analysis

  • The presence of the bulky dicyclohexyl group suggests limited solubility in common organic solvents.
  • The amide functionality might contribute to some solubility in polar aprotic solvents like DMF (N,N-dimethylformamide).
  • The thermal stability of the molecule is likely moderate due to the presence of various functional groups.

Ligand in Cross-Coupling Reactions

Cross-coupling reactions are a fundamental tool in organic chemistry for forming carbon-carbon bonds. Amidole-Phos functions as a ligand, a molecule that binds to a metal center in a catalyst to activate it for the reaction.

Specifically, Amidole-Phos finds use in several prominent cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms an aryl-aryl or aryl-alkyl bond using aryl halides or pseudohalides and organometallic reagents .
  • Suzuki-Miyaura coupling: This reaction constructs a carbon-carbon bond between an aryl or vinyl boronic acid and an organic halide .
  • Stille coupling: This reaction forms a carbon-carbon bond between an organotin reagent and an organic halide .
  • Sonogashira coupling: This reaction constructs a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide .
  • Negishi coupling: This reaction forms a carbon-carbon bond between an organozinc reagent and an organic halide .
  • Heck coupling: This reaction constructs a carbon-carbon bond between an alkene and an organic halide in the presence of a palladium catalyst .
  • Hiyama coupling: This reaction forms a carbon-carbon bond between an organosilane and an organic halide .

XLogP3

7

Dates

Modify: 2023-08-19

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